molecular formula C6H14ClNO2 B2419713 (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride CAS No. 1956437-54-9

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride

Cat. No.: B2419713
CAS No.: 1956437-54-9
M. Wt: 167.63
InChI Key: TYCNWXGJJIVMOT-FYZOBXCZSA-N
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Description

®-(1,4-Oxazepan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Properties

IUPAC Name

[(2R)-1,4-oxazepan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCNWXGJJIVMOT-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H](OC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride typically involves the formation of the oxazepane ring followed by the introduction of the methanol group and subsequent conversion to the hydrochloride salt. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxazepane ring. The methanol group is then introduced through a nucleophilic substitution reaction, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-(1,4-Oxazepan-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

Anxiolytic and Sedative Effects
The compound has been studied for its potential anxiolytic properties, similar to those of benzodiazepines. It interacts with the gamma-aminobutyric acid (GABA) receptor system, which is crucial for inhibitory neurotransmission in the central nervous system. This interaction suggests its potential use in treating anxiety disorders and related conditions.

Mechanism of Action
The mode of action involves altering neurotransmitter activity in the brain, potentially leading to reduced anxiety and sedation. This is particularly relevant in the development of new therapeutic agents aimed at managing anxiety and stress-related disorders.

Chemical Synthesis

Building Block for Complex Molecules
(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex pharmaceutical compounds.

Synthetic Routes
The synthesis typically involves cyclization of appropriate precursors to form the oxazepane ring, followed by nucleophilic substitution to introduce the methanol group. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .

Biological Research

Studies on Biological Activity
Research indicates that this compound exhibits significant biological activity beyond anxiolytic effects. It has been explored for its interactions with various biological targets, including enzymes and cell membranes, which could lead to novel therapeutic applications.

Potential Antiproliferative Properties
In some studies, derivatives of oxazepane compounds have shown promise against cancer cells, indicating that this compound may also have applications in oncology research .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of new compounds with desired properties for various applications .

Mechanism of Action

The mechanism of action of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(1,4-Oxazepan-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both the oxazepane ring and the methanol group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride is a chiral compound with significant biological activity, particularly in the realm of pharmacology. Structurally related to benzodiazepines, this compound has been studied for its potential therapeutic applications, primarily due to its interaction with the gamma-aminobutyric acid (GABA) receptor system, which is crucial for inhibitory neurotransmission in the central nervous system.

  • Molecular Formula : C₆H₁₄ClNO₂
  • Molecular Weight : 167.63 g/mol
  • Structure : The compound features a six-membered oxazepan ring that contributes to its unique biological properties.

This compound exhibits its biological effects primarily through:

  • GABA Receptor Interaction : It enhances GABAergic transmission, which may lead to anxiolytic and sedative effects.
  • Receptor Interactions : Beyond GABA receptors, it has shown notable interactions with various other receptors, suggesting a broader pharmacological profile.

Biological Activity Overview

The compound has been investigated for several key biological activities:

  • Anxiolytic Effects : Studies indicate that this compound may reduce anxiety levels in preclinical models.
  • Sedative Properties : Its sedative effects have been noted in various animal studies.
  • Potential Antidepressant Activity : Preliminary data suggest that it may also influence mood regulation.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Properties
DiazepamBenzodiazepineAnxiolytic, muscle relaxant
LorazepamBenzodiazepineAnxiolytic, sedative
OxazepamBenzodiazepineAnxiolytic, used for anxiety disorders

This compound is unique due to its chiral configuration and distinct mechanism of action compared to other benzodiazepines.

Study 1: Anxiolytic Effects in Animal Models

A study conducted on rodent models indicated that administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results demonstrated a dose-dependent effect where higher doses correlated with greater anxiolytic activity.

Study 2: Sedative Properties

In another investigation assessing sedative properties using the sleep induction test in mice, this compound significantly increased sleep duration compared to control groups. This suggests its potential utility in managing sleep disorders.

Study 3: Interaction with Other Receptors

Research has also explored the binding affinity of this compound with serotonin receptors. Preliminary findings indicate that it may modulate serotoninergic activity, which could contribute to its anxiolytic effects.

Q & A

Q. What are the recommended synthetic routes for (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride?

The compound is typically synthesized via cyclization of amino alcohols with halogenated reagents under basic conditions. For example, reacting (R)-2-aminoethanol with a halogenated carbonyl compound in ethanol under reflux (6–8 hours) followed by HCl treatment yields the hydrochloride salt. Purification often involves recrystallization from ethanol or solvent extraction to achieve >95% purity .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to map proton environments and carbon connectivity.
  • X-ray crystallography for absolute stereochemical assignment, particularly to distinguish the (R)-enantiomer .
  • Circular Dichroism (CD) to validate chiral integrity by comparing optical rotation data with reference standards .

Q. What analytical methods are used to assess the purity of this compound?

Purity is evaluated using:

  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities (<2% threshold).
  • TLC for rapid screening of by-products (silica gel plates, iodine visualization).
  • Elemental analysis (C, H, N, Cl) to verify stoichiometric consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Temperature control : Lowering reflux temperatures (40–50°C) reduces side reactions like oxidation.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate ring closure while suppressing racemization .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Contradictions (e.g., ambiguous NMR peaks) require:

  • Cross-validation : Compare data across multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).
  • Crystallographic resolution : Single-crystal X-ray analysis resolves ambiguities in stereochemistry .
  • Computational modeling : DFT calculations (e.g., Gaussian software) predict spectral profiles to align with experimental data .

Q. What experimental design principles apply to in vivo studies of this compound’s pharmacological activity?

Key considerations include:

  • Formulation : Hydrogel carriers (as in metformin hydrochloride studies) improve bioavailability and controlled release .
  • Dosing regimens : Dose-response studies in rodent models (e.g., Sprague-Dawley rats) establish therapeutic windows.
  • Endpoint selection : Biomarkers like enzyme inhibition (e.g., acetylcholinesterase for neurological applications) validate target engagement .

Methodological Notes

  • Stereochemical stability : Monitor racemization during storage via periodic CD analysis. Store at −20°C in amber vials to prevent light/heat degradation .
  • Impurity profiling : Use USP-grade reference standards (e.g., EP Impurity G) to calibrate HPLC methods for trace contaminant detection .
  • Reaction scalability : Pilot-scale synthesis (10–100 g) requires solvent recovery systems and inline FTIR for real-time reaction monitoring .

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